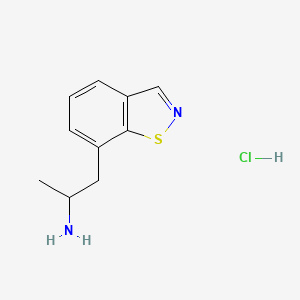
1-(1,2-Benzothiazol-7-yl)propan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1-(1,2-benzothiazol-7-yl)propan-2-amine hydrochloride typically involves the reaction of 2-mercaptoaniline with an appropriate alkylating agent. One common method is the treatment of 2-mercaptoaniline with propan-2-amine under acidic conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,2-benzothiazol-7-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in malignant cells .
Comparison with Similar Compounds
1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Nitrobenzothiazole: Studied for its potential use as an anti-tubercular agent.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Each of these compounds has unique properties and applications, making 1-(1,2-benzothiazol-7-yl)propan-2-amine hydrochloride a valuable addition to the benzothiazole family.
Properties
Molecular Formula |
C10H13ClN2S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-7-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12N2S.ClH/c1-7(11)5-8-3-2-4-9-6-12-13-10(8)9;/h2-4,6-7H,5,11H2,1H3;1H |
InChI Key |
CUXNBLLEIRMGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC2=C1SN=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


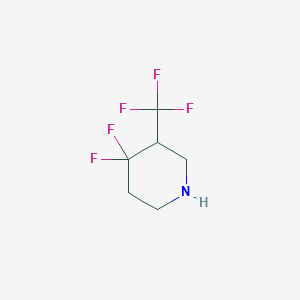
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)


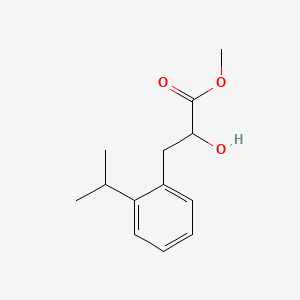
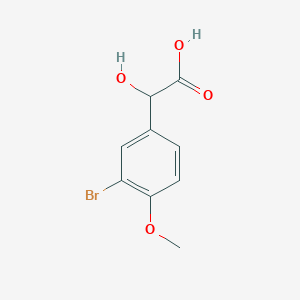
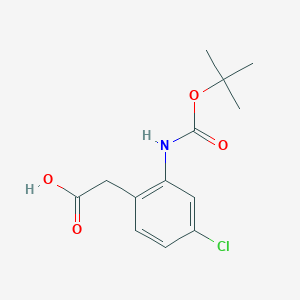

![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)
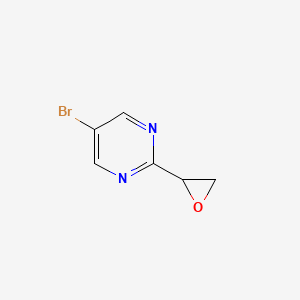
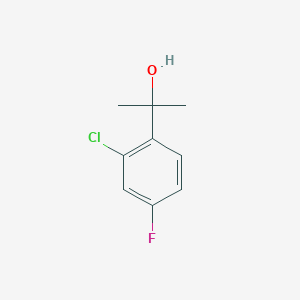
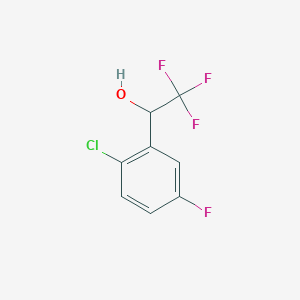
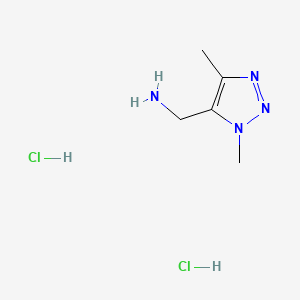
![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)
